Beta-Ocimen

Übersicht

Beschreibung

Ocimene is a fascinating terpene that plays a significant role in the natural world and various industrial applications. It is a group of isomeric hydrocarbons, specifically monoterpenes, found within a variety of plants and fruits. The ocimenes are often found naturally as mixtures of the various forms, including α-ocimene, cis-β-ocimene, and trans-β-ocimene. These compounds are known for their pleasant odor and are used in perfumery for their sweet herbal scent .

Wissenschaftliche Forschungsanwendungen

Ocimene has a wide range of scientific research applications. In chemistry, it is used as a key component in the synthesis of various fragrances and flavors. In biology, ocimene plays a crucial role in plant ecology by attracting pollinators and acting as a defense mechanism against herbivores . In medicine, ocimene has potential therapeutic applications due to its anti-inflammatory, antifungal, and antibacterial properties . In the industry, ocimene is used in the development of perfumes, body sprays, and other fragrance products .

Wirkmechanismus

Target of Action

Beta-Ocimene, a monoterpene found naturally in the essential oils of many plant species, has been shown to have direct activity against the parasite Leishmania amazonensis . It inhibits the growth of promastigotes and axenic amastigotes at concentrations non-toxic to RAW 264.7 macrophages .

Mode of Action

Beta-Ocimene interacts with its targets, the parasites, resulting in their growth inhibition . The compound presents excellent growth inhibition of promastigotes (IC50 = 2.78 μM) and axenic amastigotes (EC50 = 1.12 μM) at concentrations non-toxic to RAW 264.7 macrophages (CC50 = 114.5 µM) .

Biochemical Pathways

Beta-Ocimene is synthesized by the (E)-β-ocimene synthases, which are acyclic monoterpene synthases (mTPSs) . These synthases appear to have arisen several times in independent lineages during plant evolution . They convert a few substrates into hundreds of stereochemically complex mono- and polycyclic hydrocarbon compounds, which seed the biosynthesis of thousands of derivatives through downstream metabolic pathways .

Result of Action

The primary result of Beta-Ocimene’s action is the inhibition of the growth of Leishmania amazonensis parasites . It presents cytotoxicity against RAW 264.7 macrophages and Vero cells, yet only at high concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Beta-Ocimene. For instance, the compound is emitted from flowers to attract pollinators and/or from vegetative tissues as part of inducible defenses mediated by complex signaling networks when plants are attacked by insect herbivores . This suggests that the production and release of Beta-Ocimene can be influenced by environmental stressors such as insect herbivory .

Biochemische Analyse

Biochemical Properties

Beta-Ocimene plays a significant role in biochemical reactions. These enzymes are part of the terpene synthase family, which convert a few substrates into hundreds of stereochemically complex mono- and polycyclic hydrocarbon compounds .

Cellular Effects

Beta-Ocimene has been found to have effects on various types of cells and cellular processes. For instance, it is emitted by tea (Camellia sinensis) plants in response to a jasmonic acid combined with mechanical damage model of herbivore attack . It reduces the number of winged aphids (Myzus persicae) that settle on Chinese cabbage and the feeding time and number of nymphs produced by aphids on leaves .

Molecular Mechanism

The molecular mechanism of Beta-Ocimene involves its interaction with biomolecules. It is produced predominantly with small amounts of (Z)-β-ocimene and myrcene . The mechanism of product formation does not proceed via an RR-dependent isomerization of geranyl diphosphate to 3S-linalyl diphosphate, as shown previously for limonene cyclase .

Temporal Effects in Laboratory Settings

The effects of Beta-Ocimene change over time in laboratory settings. It is involved in the biosynthesis of thousands of derivatives through downstream metabolic pathways

Metabolic Pathways

Beta-Ocimene is involved in the metabolic pathways of terpenes, the largest group of plant natural products

Vorbereitungsmethoden

Ocimene can be extracted from natural sources through steam distillation, where plant material is subjected to hot steam to release essential oil containing ocimene. This oil is then collected and cooled to separate the ocimene for further purification if needed . Additionally, microbial synthetic methods have been established for the production of ocimene using engineered Saccharomyces cerevisiae .

Analyse Chemischer Reaktionen

Ocimene undergoes various chemical reactions, including oxidation and hydrolysis. For example, the oxidation of ocimene by hydroxyl radicals in the presence of nitrogen oxides leads to the formation of organic nitrates, which are important aerosol precursors . The hydrolysis of these organic nitrates can produce nitric acid and numerous water-soluble products . Common reagents used in these reactions include hydroxyl radicals and nitrogen oxides, and the major products formed are organic nitrates and secondary organic aerosols .

Vergleich Mit ähnlichen Verbindungen

Ocimene is similar to other monoterpenes, such as myrcene and linalool. ocimene is unique in its structural configuration and its specific roles in plant ecology and industrial applications. Myrcene, for example, is another acyclic monoterpene found in essential oils, but it is more commonly associated with its use in the fragrance and flavor industries . Linalool, on the other hand, is a cyclic monoterpene known for its floral scent and is widely used in aromatherapy and as an insect repellent .

Conclusion

Ocimene is a versatile and valuable compound with a wide range of applications in various fields. Its unique chemical properties and ecological roles make it an important subject of study in scientific research and industrial applications. As research continues, the potential benefits and uses of ocimene are likely to expand, further highlighting its significance in the natural world and beyond.

Eigenschaften

IUPAC Name |

3,7-dimethylocta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPKGUQCSIINRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274135 | |

| Record name | beta-Ocimene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to straw-coloured mobile liquid; warm herbaceous aroma | |

| Record name | 3,7-Dimethyl-1,3,6-octatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | 3,7-Dimethyl-1,3,6-octatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.801-0.805 | |

| Record name | 3,7-Dimethyl-1,3,6-octatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13877-91-3 | |

| Record name | β-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Octatriene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Ocimene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-1,3,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (E)-β-ocimene contribute to plant defense mechanisms?

A1: (E)-β-ocimene, a volatile organic compound emitted by plants, acts as an indirect defense mechanism. Upon herbivore attack, plants release (E)-β-ocimene, attracting natural enemies of the herbivores, such as parasitoid wasps [, , ]. This tritrophic interaction helps control pest populations by recruiting their natural enemies to the site of infestation.

Q2: What is the role of β-ocimene in plant-to-plant communication?

A2: Studies on tea plants (Camellia sinensis) show that volatiles released from herbivore-infested plants, including β-ocimene, can prime neighboring plants to enhance their defenses []. This priming effect leads to increased emission of repellent volatiles, such as β-ocimene, upon subsequent herbivore attacks, demonstrating volatile-mediated plant-plant communication.

Q3: Can β-ocimene directly impact insect behavior?

A3: Yes, β-ocimene exhibits repellent activity against certain insect pests. For instance, in tea plants, β-ocimene acts as a strong repellent against the tea geometrid moth (Ectropis obliqua), particularly mated females []. This direct repellent effect contributes to the overall defense strategy of plants against herbivores.

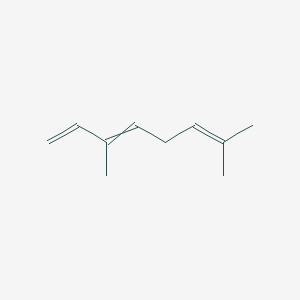

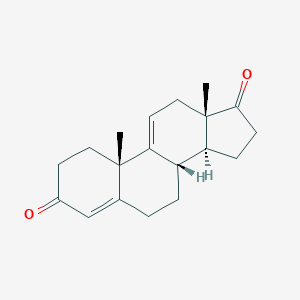

Q4: What is the molecular formula and weight of β-ocimene?

A4: β-ocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q5: Which biosynthetic pathways are involved in β-ocimene production in plants?

A5: β-ocimene biosynthesis primarily occurs through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway [, ]. This pathway provides the necessary precursors, such as geranyl diphosphate (GPP), for β-ocimene synthase to catalyze its formation.

Q6: What are the key enzymes involved in β-ocimene biosynthesis?

A6: Terpene synthases (TPSs), specifically β-ocimene synthases, play a crucial role in catalyzing the formation of β-ocimene from GPP [, , , , ]. These enzymes exhibit specific catalytic activity, leading to the production of β-ocimene isomers.

Q7: How do environmental factors influence β-ocimene emission in plants?

A7: Environmental factors like light and temperature significantly impact β-ocimene emission. Studies show that β-ocimene synthesis in Lima bean (Phaseolus lunatus) is fueled by photosynthesis, indicating light dependency []. Additionally, β-ocimene emission is temperature-sensitive, with distinct temperature optima observed for different β-ocimene isomers [].

Q8: How does herbivory affect the expression of genes involved in β-ocimene biosynthesis?

A8: Herbivore damage triggers a cascade of defense responses in plants, including the upregulation of genes involved in β-ocimene biosynthesis. For example, in Lima bean, jasmonic acid (JA) accumulates locally upon damage and directly regulates the expression of the β-ocimene synthase gene (PlOS) [].

Q9: Can genetic variations influence β-ocimene emission in plants?

A9: Yes, genetic variations contribute to differences in β-ocimene emission among plant species and even within species. Studies on Arabidopsis thaliana revealed that variations in the emission of (E)-β-ocimene are linked to allelic variations in terpene synthase genes (TPS02 and TPS03) and their subcellular localization [].

Q10: What is the characteristic aroma of β-ocimene?

A10: β-ocimene contributes to the fresh, herbaceous, and sweet aroma of various plants and essential oils. Its presence is often associated with floral, citrusy, and woody notes [, , ].

Q11: Which plants are known to be rich sources of β-ocimene?

A11: β-ocimene is found in a variety of plants, including but not limited to:

- Tagetes minuta [, ]

- Osmanthus fragrans (Sweet Osmanthus) [, , ]

- Citrus species []

- Artemisia species [, ]

- Eucalyptus deglupta []

- Canarium species []

Q12: What are the potential applications of β-ocimene?

A12: β-ocimene's aromatic and biological properties make it suitable for various applications, including:

Q13: What challenges are associated with the use of active carbon traps for collecting β-ocimene?

A14: Active carbon traps, while useful for volatile collection, can catalyze the oxidation of β-ocimene in the presence of humid air []. This leads to the formation of artifacts, such as (3E,5E)-2,6-dimethyl-3,5,7-octatrien-2-ol and (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene, which can complicate the accurate analysis of volatile profiles.

Q14: How can the catalytic capacity of active carbon be utilized for β-ocimene functionalization?

A15: Despite the challenges associated with artifact formation, the catalytic activity of active carbon can be exploited for controlled β-ocimene functionalization []. For instance, in the presence of alcohols like methanol, ethanol, or isopropanol, active carbon can catalyze the formation of (3E,5E)-2-alkoxy-3,5,7-octatrienes from β-ocimene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

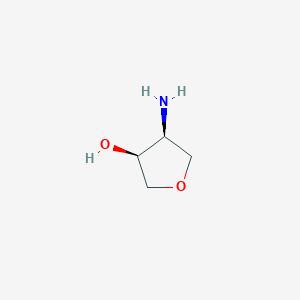

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)

![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)

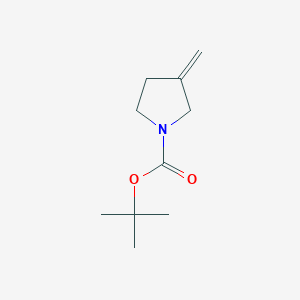

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)